
Magnesium ascorbyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium ascorbyl phosphate (MAP) is a water-soluble derivative of vitamin C. It is widely used in the cosmetic industry due to its ability to penetrate the skin and provide a range of benefits. MAP is also used in scientific research to investigate its potential therapeutic effects.
Applications De Recherche Scientifique
Collagen Production
MAP stimulates collagen synthesis, which is crucial for maintaining skin elasticity and firmness . As we age, collagen production decreases, leading to sagging skin. MAP helps combat this by promoting collagen production .
Skin Care
MAP is a stable form of Vitamin C that the skin readily absorbs . It’s proven effective in reducing fine lines, wrinkles, improving skin tone and texture, and shielding against sun damage . Plus, it’s gentle and suitable for all skin types .
Hyperpigmentation Reduction
MAP is used in skincare products for its ability to reduce hyperpigmentation . This makes it a valuable ingredient in products aimed at evening out skin tone and reducing dark spots .
Free Radical Protection
MAP has the ability to protect the skin from free radicals . Free radicals can cause oxidative stress, leading to premature skin aging. By neutralizing these harmful molecules, MAP helps to maintain youthful, healthy skin .
Bone Formation
Research has shown that MAP promotes bone formation via the CaMKII signaling pathway . This makes it a potential treatment option for bone loss disorders by boosting osteoblastogenesis and bone formation .
Mécanisme D'action
Target of Action
Magnesium Ascorbyl Phosphate (MAP) primarily targets calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα) . This kinase plays a crucial role in the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) .
Mode of Action
MAP directly binds to and activates CaMKIIα . This binding and activation lead to a concomitant activation in the phosphorylation of ERK1/2 (extracellular regulated kinase 1/2) and CREB (cAMP‐response element binding protein), as well as an elevation of C‐FOS expression .
Biochemical Pathways
The activation of CaMKIIα by MAP triggers the CaMKII/ERK1/2/CREB/C‐FOS signaling pathway . This pathway promotes osteogenic differentiation and proliferation of SSPCs, thereby enhancing bone formation .
Pharmacokinetics
It’s also known that MAP supplementation by gavage could alleviate bone loss and accelerate bone defect healing .
Result of Action
The activation of the CaMKII/ERK1/2/CREB/C‐FOS signaling pathway by MAP leads to the promotion of osteoblastogenesis and bone formation . This results in the alleviation of bone loss and acceleration of bone defect healing . Additionally, MAP has been shown to increase collagen synthesis, stabilize collagen fibers, and decrease their destruction .
Action Environment
MAP is a stable derivative of Vitamin C and is known to be effective in various environments . It’s particularly potent as an antioxidant for the skin, protecting against photoaging, UV-induced immunosuppression, or cancer formation . Its stability and hydrophilic nature make it a suitable compound for various applications, including those in challenging environments .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Magnesium ascorbyl phosphate can be achieved through a two-step reaction process. The first step involves the conversion of L-ascorbic acid to ascorbyl-2-phosphate, followed by the reaction of ascorbyl-2-phosphate with magnesium chloride to form Magnesium ascorbyl phosphate.", "Starting Materials": [ "L-ascorbic acid", "Sodium hydroxide", "Phosphoric acid", "Magnesium chloride" ], "Reaction": [ "Step 1: Conversion of L-ascorbic acid to ascorbyl-2-phosphate", "a. Dissolve 10 g of L-ascorbic acid in 100 mL of distilled water", "b. Add 10 g of sodium hydroxide to the solution and stir until dissolved", "c. Add 10 mL of phosphoric acid to the solution and stir until dissolved", "d. Heat the solution to 70-80°C for 2 hours", "e. Cool the solution to room temperature and adjust the pH to 7.0 with sodium hydroxide", "f. Filter the solution to obtain ascorbyl-2-phosphate", "Step 2: Reaction of ascorbyl-2-phosphate with magnesium chloride", "a. Dissolve 5 g of ascorbyl-2-phosphate in 50 mL of distilled water", "b. Add 5 g of magnesium chloride to the solution and stir until dissolved", "c. Adjust the pH to 7.0 with sodium hydroxide", "d. Filter the solution to obtain Magnesium ascorbyl phosphate", "e. Wash the product with distilled water and dry in a vacuum oven at 60°C" ] } | |
Numéro CAS |
114040-31-2 |
Nom du produit |
Magnesium ascorbyl phosphate |
Formule moléculaire |
C6H8Mg3O14P2 |
Poids moléculaire |
438.979 |
Nom IUPAC |
trimagnesium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;diphosphate |
InChI |
InChI=1S/C6H8O6.3Mg.2H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;2*1-5(2,3)4/h2,5,7-10H,1H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6/t2-,5+;;;;;/m0...../s1 |
Clé InChI |
HTJNEBVCZXHBNJ-XCTPRCOBSA-H |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



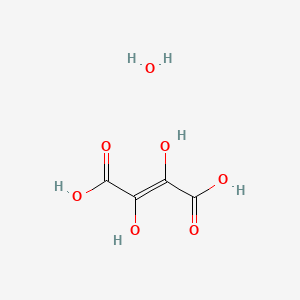
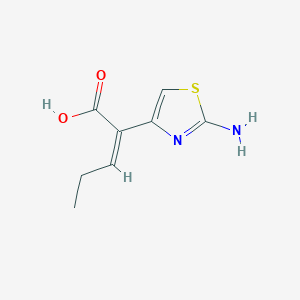
![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)
![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)
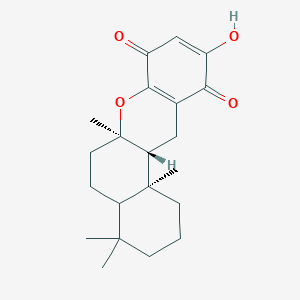
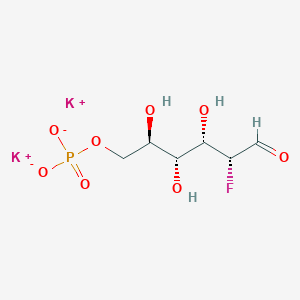
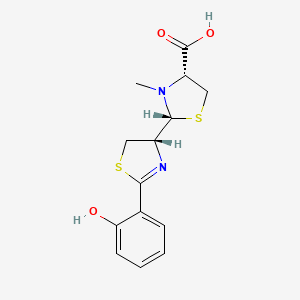
![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)